Gallium sulfide, with the chemical formula GaS, is a binary compound composed of gallium and sulfur. It typically exists in a hexagonal crystal structure, characterized by its layered arrangement where each layer consists of alternating gallium and sulfur atoms. This compound has garnered attention due to its unique electronic properties and potential applications in various fields, including optoelectronics and photonics. Gallium sulfide is known for its semiconducting behavior, with an indirect bandgap of approximately 2.59 electron volts, which can increase to over 3.0 electron volts in thinner films due to quantum confinement effects .
The mechanism of action of GaS is primarily related to its semiconducting properties. GaS exhibits photoconductivity, meaning its electrical conductivity increases upon exposure to light []. This property makes it suitable for photodetectors, where light absorption generates an electrical current.
The bandgap of GaS, which is the energy difference between its valence and conduction bands, plays a crucial role in determining its light absorption and emission properties. Research suggests that GaS possesses a tunable bandgap, allowing for potential applications in various optoelectronic devices [].
In addition to this synthesis route, gallium sulfide can also react with acids and bases, leading to different products depending on the conditions. For instance, gallium sulfide decomposes in moist air, producing hydrogen sulfide gas
Research into the biological activity of gallium sulfide is limited but indicates potential antimicrobial properties. Some studies suggest that gallium compounds can exhibit inhibitory effects against certain bacterial strains, although specific investigations into gallium sulfide itself are sparse. Its potential use in biomedical applications is an area of ongoing research, particularly concerning its interaction with biological systems and materials .
Gallium sulfide can be synthesized using various methods:
Each method can yield different structural forms and purities of gallium sulfide.
Gallium sulfide has a range of applications due to its semiconducting properties:
The versatility of gallium sulfide makes it a significant material in emerging technologies .
Studies on the interactions of gallium sulfide with other materials have revealed interesting properties. For example, when combined with rare earth sulfides, it can form glasses with unique optical properties. Additionally, the interaction between gallium sulfide and metal sulfides has been researched for their potential use in novel semiconductor materials .
Gallium sulfide shares similarities with other chalcogenides but possesses unique characteristics that set it apart.
Compound | Chemical Formula | Bandgap (eV) | Structure Type | Notable Properties |
---|---|---|---|---|
Gallium(III) sulfide | Ga₂S₃ | 2.0 - 2.6 | Hexagonal | Semiconductor; multiple polymorphs |
Indium(III) sulfide | In₂S₃ | ~2.0 | Hexagonal | Used in solar cells |
Zinc sulfide | ZnS | 3.6 | Cubic/Hexagonal | Wide bandgap; used in phosphors |
Cadmium sulfide | CdS | 2.42 | Hexagonal/Cubic | Photovoltaic applications |
Gallium sulfide's indirect bandgap and layered structure make it particularly suitable for applications requiring tunable electronic properties, distinguishing it from other similar compounds .
The electronic band structure of gallium sulfide undergoes profound transformations as the material dimensions are reduced from bulk to monolayer configurations [3]. Bulk gallium sulfide exhibits a characteristic indirect bandgap ranging from 2.35 to 2.6 electron volts, with electronic transitions occurring from the gamma point to the M point in the Brillouin zone [1] [3] [4]. This indirect nature fundamentally limits the optical applications of bulk gallium sulfide, as the momentum mismatch between valence and conduction band extrema reduces radiative recombination efficiency [5].
Recent angle-resolved photoemission spectroscopy measurements have revealed that the valence band maximum in bulk gallium sulfide is located at the gamma point, with isoenergy contours displaying relatively circular patterns centered around this high-symmetry point [2]. This configuration indicates a high degree of isotropy and symmetry in the electronic states near the Fermi level [2]. Density functional theory calculations demonstrate that the valence bands are primarily composed of gallium 4s, gallium 4p, and sulfur 3p orbitals, while deeper bands originate from sulfur 3s orbitals [2].
The transition from bulk to few-layer and monolayer gallium sulfide results in a fundamental transformation of the bandgap character from indirect to direct [3] [6]. Monolayer gallium sulfide exhibits direct bandgap values ranging from 3.0 to 3.325 electron volts, representing a significant increase compared to the bulk material [6] [3]. This direct-gap behavior emerges due to the shift of band extrema positions under quantum confinement effects, enabling efficient gamma-to-gamma transitions that are highly favorable for optoelectronic applications [6].
Table 1: Bandgap Properties Across Different Dimensionalities
Structure | Bandgap (eV) | Type | Transition | Method |
---|---|---|---|---|
Bulk gallium sulfide | 2.35 | Indirect | Γ→M | Experimental [3] |
Bulk gallium sulfide | 2.6 | Indirect | Γ→M | Experimental [1] |
Bilayer gallium sulfide | 3.05 | Direct | Γ→Γ | Theoretical [3] |
Monolayer gallium sulfide | 3.0 | Direct | Γ→Γ | Experimental [6] |
Monolayer gallium sulfide | 3.325 | Direct | Γ→Γ | Density functional theory [2] |
The electronic properties of gallium sulfide demonstrate pronounced thickness dependence due to quantum confinement effects that become increasingly significant as the layer count decreases [7]. Systematic studies reveal that the bandgap energy increases monotonically from bulk values of approximately 2.35 electron volts to monolayer values exceeding 3.0 electron volts [7] [3]. This substantial bandgap modulation of nearly 1 electron volt represents one of the largest confinement-induced shifts observed in layered semiconductor materials [3].
The work function of gallium sulfide exhibits a systematic increase as the thickness decreases from bulk to monolayer configurations [7]. Kelvin probe force microscopy measurements demonstrate that the work function progression follows the trend of bulk < multilayer < few-layer < monolayer, indicating enhanced electron binding energies in reduced-thickness samples [7]. This thickness-dependent work function variation is crucial for designing metal-semiconductor interfaces and heterostructure band alignments in electronic devices [7].
Optical transmittance measurements reveal thickness-dependent absorption characteristics that can be accurately modeled using a planar stack configuration [7]. The transmittance spectra show systematic evolution with layer count, providing a reliable method for thickness determination and optical property engineering [7]. Dark resistivity values remain relatively constant at approximately 10^7 ohm-centimeters regardless of thickness, while photoconductivity under visible and ultraviolet illumination shows pronounced thickness dependence [7].
The carrier mobility properties exhibit dramatic variations between monolayer and bulk gallium sulfide configurations [8] [9]. Bulk gallium sulfide demonstrates exceptional electron mobility of 1229.79 square centimeters per volt-second and hole mobility of 9.28 square centimeters per volt-second at room temperature [9]. In contrast, monolayer gallium sulfide shows significantly reduced electron mobility of 10.85 square centimeters per volt-second and hole mobility of 0.22 square centimeters per volt-second [9]. These mobility differences arise from enhanced phonon scattering and surface effects in reduced-dimensional systems [9].
Table 2: Thickness-Dependent Electronic Properties
Property | Monolayer | Few-layer | Multilayer | Bulk |
---|---|---|---|---|
Bandgap (eV) | 3.0-3.3 [3] [6] | 2.8-3.0 [3] | 2.5-2.8 [7] | 2.35-2.6 [1] [3] |
Electron mobility (cm²/V·s) | 10.85 [9] | - | - | 1229.79 [9] |
Hole mobility (cm²/V·s) | 0.22 [9] | - | - | 9.28 [9] |
Work function trend | Highest [7] | High [7] | Medium [7] | Lowest [7] |
Point defects in gallium sulfide monolayers significantly influence the electronic and magnetic properties of the material through the introduction of localized states within the bandgap [10] [11]. Native point defects include vacancies at gallium and sulfur sites, antisites where gallium and sulfur atoms occupy incorrect positions, and interstitials where atoms reside in non-lattice sites [10]. Each defect type introduces distinct electronic modifications that can be exploited for controlled doping and property engineering [10].
Gallium vacancies create acceptor states that result in p-type doping behavior and generate a magnetic moment of 1.0 Bohr magnetons [10] [12]. These defects are particularly stable under sulfur-rich synthesis conditions and can effectively modulate the electronic properties of gallium sulfide monolayers [10]. Sulfur vacancies, conversely, act as donor states leading to n-type doping while maintaining spin-unpolarized ground states [10]. The formation energies and concentrations of these vacancy defects depend critically on the chemical potential conditions during synthesis [10].
Antisite defects, where gallium atoms occupy sulfur positions and vice versa, introduce both electronic and magnetic modifications [10] [12]. Gallium antisites on sulfur sites promote n-type doping with a magnetic moment of 1.0 Bohr magnetons, while sulfur antisites on gallium sites result in p-type doping with similar magnetic characteristics [10]. These antisite defects have been identified as particularly effective for achieving controlled doping in gallium sulfide monolayers [10].
Substitutional doping with various atoms has been systematically investigated to understand defect-mediated electronic modifications [12] [13]. Nitrogen emerges as the most promising p-type dopant when substituted at sulfur sites, while transition metal dopants exhibit variable magnetic moments ranging from 0 to 5 Bohr magnetons depending on their valence electron count [12]. The indirect bandgap of pristine gallium sulfide monolayers can be transformed to direct bandgaps through strategic introduction of specific dopants including boron and manganese at sulfur sites, and vanadium, iron, cobalt, and nickel at gallium sites [12].
The interaction between vacancy defects becomes significant when their localized regions overlap, leading to modifications in magnetic and electronic properties that deviate from traditional defect concentration models [11]. A vacancy defect cluster model has been developed to account for these interaction effects, providing more accurate predictions of defective gallium sulfide properties [11]. The localized size of gallium vacancy defects extends to sulfur atoms that are second nearest neighbors, and when these regions intersect, non-negligible interactions emerge that affect the overall electronic structure [11].
Table 3: Point Defect Properties in Gallium Sulfide Monolayers
Defect Type | Electronic Effect | Magnetic Moment (μB) | Spin State | Stability |
---|---|---|---|---|
Gallium vacancy | p-type doping [10] | 1.0 [10] | Spin-polarized [10] | Sulfur-rich [10] |
Sulfur vacancy | n-type doping [10] | 0.0 [10] | Spin-unpolarized [10] | Gallium-rich [10] |
Gallium antisite | n-type doping [10] | 1.0 [10] | Spin-polarized [10] | Variable [10] |
Sulfur antisite | p-type doping [10] | 1.0 [10] | Spin-polarized [10] | Variable [10] |
Gallium interstitial | n-type doping [10] | 1.0 [10] | Spin-polarized [10] | Low [10] |
Sulfur interstitial | Minimal effect [10] | 0.0 [10] | Spin-unpolarized [10] | Low [10] |
Van der Waals heterostructures incorporating gallium sulfide exhibit sophisticated charge transfer mechanisms that arise from band alignment engineering and interfacial electronic coupling [14] [15]. The electronic properties of gallium sulfide-based heterostructures can be continuously tuned through external strain and electric field application, enabling dynamic control over charge separation and transport characteristics [14]. Type-II band alignments in gallium sulfide heterostructures promote spatial separation of electrons and holes on opposite constituent layers, facilitating efficient charge separation that is highly beneficial for photovoltaic and photocatalytic applications [14].
Gallium sulfide/gallium selenide heterostructures demonstrate particularly interesting charge transfer characteristics due to the formation of Rashba effects arising from broken inversion symmetry and intrinsic polarization [14]. These effects create spin-orbit coupling that can be exploited for spintronic applications while simultaneously enabling charge transfer modulation [14]. The band edge positions in these heterostructures can be systematically adjusted through mechanical strain, allowing for transitions between type-I and type-II band alignments [15].
The unique "Pudding Mold" valence band structure observed in gallium sulfide contributes to enhanced charge transfer capabilities in heterostructure configurations [2] [16]. This distinctive band shape features multiple maxima dispersed throughout the Brillouin zone, creating a high density of states that facilitates improved charge carrier generation and transfer [2]. When gallium sulfide is incorporated into heterostructures, this enhanced density of states promotes more efficient absorption and utilization of visible light, which is essential for photocatalytic and optoelectronic applications [2].
Interface charge distribution in gallium sulfide heterostructures is governed by the work function differences between constituent materials and the resulting electric field formation at the interface [7]. The thickness-dependent work function variation in gallium sulfide enables systematic engineering of these interfacial electric fields, providing precise control over charge transfer directionality and magnitude [7]. Experimental studies using photoelectrochemical devices based on gallium sulfide have demonstrated photocurrent generation of approximately 2.1 milliamperes with photoresponse values reaching 19.2 amperes per watt, particularly in the ultraviolet-visible range with peak response at 254 nanometers [2].
The charge transfer efficiency in gallium sulfide heterostructures is further enhanced by the material's high effective mass and flat energy landscape near the valence band maximum [2]. This configuration provides numerous available electronic states for catalytic processes, thereby facilitating efficient charge separation and transfer during electrochemical and photochemical reactions [2]. The smooth and continuous nature of the electronic contours near the valence band maximum suggests minimal energy barriers for charge transfer, making gallium sulfide an excellent candidate for heterostructure-based energy conversion applications [2].
Table 4: Heterostructure Charge Transfer Properties
Heterostructure Type | Band Alignment | Charge Separation | Key Characteristics | Applications |
---|---|---|---|---|
Gallium sulfide/Gallium selenide | Type-II [14] | Spatial separation [14] | Rashba effects [14] | Spintronics [14] |
Gallium sulfide/MoSi₂N₄ | Type-I to Type-II [15] | Tunable [15] | Strain-controllable [15] | Optoelectronics [15] |
Gallium sulfide monolayer | Enhanced density of states [2] | Efficient transfer [2] | Pudding Mold structure [2] | Photocatalysis [2] |
Corrosive